2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide
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Overview
Description
2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various fields of study, including cancer research, drug discovery, and molecular biology.
Mechanism of Action
Mode of Action
Based on its structural similarity to other thieno[3,2-d]pyrimidines, it may inhibit or modulate the activity of its target, leading to downstream effects .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Thieno[3,2-d]pyrimidines have been found to inhibit purine nucleoside phosphorylase (PNP), suggesting potential involvement in purine metabolism .
Advantages and Limitations for Lab Experiments
The advantages of using 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide in lab experiments include its high potency and specificity for cancer cells. It can also be easily synthesized in large quantities and has good stability. However, the limitations of this compound include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has potential toxicity and side effects, which need to be further studied and evaluated.
Future Directions
There are several future directions for the study of 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide. One direction is to further investigate its potential applications in drug discovery, particularly in the development of targeted therapies for cancer and other diseases. Another direction is to explore its mechanism of action and identify additional molecular targets for this compound. Additionally, the development of more effective formulations and delivery methods for this compound may improve its bioavailability and reduce its toxicity. Overall, the study of 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide has the potential to lead to significant advancements in the field of molecular biology and drug discovery.
Synthesis Methods
The synthesis of 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide involves a series of chemical reactions. The starting materials include 2-naphthoic acid, 2-aminoethanol, and 2-chloro-4,6-dimethoxy-1,3,5-triazine. The reaction proceeds through several steps, including amidation, cyclization, and deprotection, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. In addition, this compound has shown promising results in drug discovery, as it can target specific molecular pathways involved in disease progression.
properties
IUPAC Name |
2-ethoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-2-27-17-8-7-14-5-3-4-6-15(14)18(17)20(25)22-10-11-24-13-23-16-9-12-28-19(16)21(24)26/h3-9,12-13H,2,10-11H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYIZJBDPDZBJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide |
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